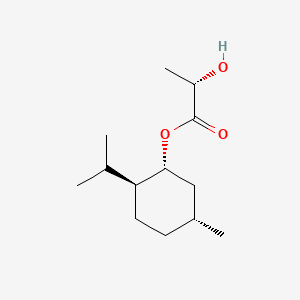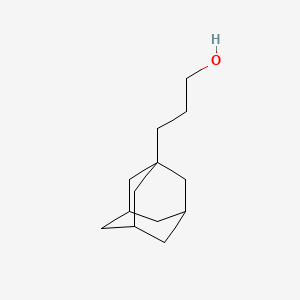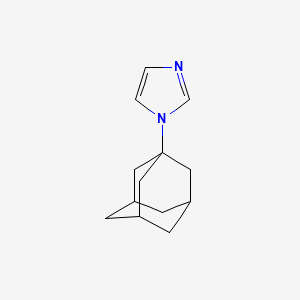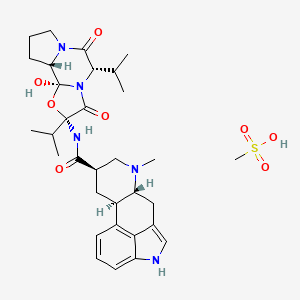
Hydergine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroergocornine mesylate is the methanesulfonic acid salt of 9,10-dihydroergocornine. It is a component of ergoloid mesylate (codergocrine mesilate), a mixture of ergot alkaloid derivatives that is used as a vasodilator and has shown mild benefits in the treatment of vascular dementia. It contains a dihydroergocornine. It derives from an ergocornine.
A 9,10alpha-dihydro derivative of ERGOTAMINE that contains isopropyl sidechains at the 2' and 5' positions of the molecule.
Aplicaciones Científicas De Investigación
Cognitive Dysfunctions and Mood Improvement
Hydergine, a dihydrogenated ergot alkaloid, has been widely studied for its therapeutic benefits in geriatric psychopharmacology. Research indicates that Hydergine treatment can lead to improvements in cognitive dysfunctions, mood depression, and overall behavior as assessed by clinical behavioral rating scales. These effects suggest a global improvement in patients' conditions, highlighting the potential of Hydergine in treating cognitive and mood-related symptoms in the elderly (Mcdonald, 1979).
Treatment of Dementia
Studies have shown that Hydergine consistently produces statistically significant improvements in symptoms associated with dementia. However, the magnitude of improvement and the absence of long-term benefits suggest that while Hydergine can be beneficial in dementia therapy, its overall value may be considered minor. This indicates a need for further research with improved methodologies (J. R. Hughes, James G. Williams, R. Currier, 1976).
Interaction with Neurotransmitter Systems
Hydergine has been found to interact directly with various neurotransmitter systems in the central nervous system, including alpha-adrenoceptors, dopamine, and serotonin receptors. This suggests that Hydergine may influence monoaminergic systems in a dualistic manner, potentially compensating for transmitter deficits while counteracting hyperactivity in the same systems (R. Markstein, 1985).
Propiedades
Número CAS |
14271-04-6 |
|---|---|
Nombre del producto |
Hydergine |
Fórmula molecular |
C32H45N5O8S |
Peso molecular |
659.8 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C31H41N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,21-,23-,24+,26+,30-,31+;/m1./s1 |
Clave InChI |
UOOWRCRLTSXSAV-GSZJWLEYSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
SMILES canónico |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Otros números CAS |
29261-94-7 8067-24-1 14271-04-6 |
Pictogramas |
Health Hazard |
Sinónimos |
Dihydroergocornine Dihydroergocornine Mesylate Dihydroergocornine Monomesylate Ergocornine, 9,10-dihydro- Mesylate, Dihydroergocornine Monomesylate, Dihydroergocornine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



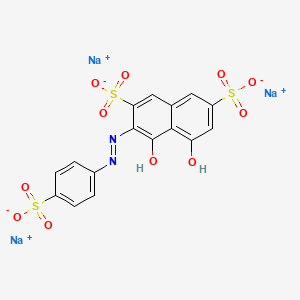
![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)
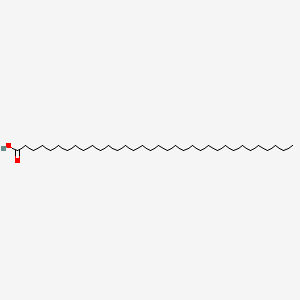





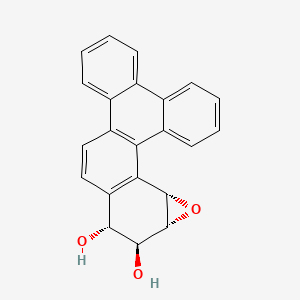
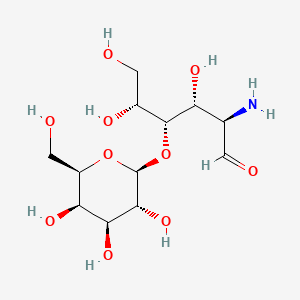
![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)
